molecular formula C23H20N4OS B2578199 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide CAS No. 849826-00-2

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2578199
CAS No.: 849826-00-2
M. Wt: 400.5
InChI Key: ZBPYAJWISGMLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in cytokine receptor signaling source . The high selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable pharmacological tool for dissecting the specific role of JAK3-dependent signaling pathways in physiological and disease contexts source . Its primary research applications include the investigation of immune cell activation, proliferation, and function, particularly in T-lymphocytes and Natural Killer (NK) cells, where the common gamma-chain (γc) cytokine receptors signal through JAK3. Consequently, researchers utilize this inhibitor to explore the mechanisms underlying autoimmune diseases, organ transplant rejection, and T-cell leukemias source . By selectively blocking JAK3 activity, this compound enables the functional validation of new therapeutic targets and contributes to the understanding of JAK-STAT pathway biology in immune regulation and hematopoiesis.

Properties

IUPAC Name

2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-2-8-16-13-22(29-15-21(28)25-17-9-4-3-5-10-17)27-20-12-7-6-11-19(20)26-23(27)18(16)14-24/h3-7,9-13H,2,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYAJWISGMLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the phenylacetamide moiety through acylation reactions using acyl chlorides or anhydrides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition (Table 1)

Compound Target Enzyme IC₅₀ (µM) Comparison to Standard
8q () α-Glucosidase 49.71 ± 0.19 Less potent than acarbose (38.25 µM)
8g () BChE 31.62 ± 0.16 Moderate inhibition
Target Compound N/A Not reported Hypothesized activity via cyano group

Insights:

  • The oxadiazole derivatives () show moderate α-glucosidase and BChE inhibition, likely due to indole and sulfanyl groups enhancing target binding .
  • The target compound’s cyano and propyl groups may confer distinct selectivity; cyano’s electron-withdrawing nature could modulate enzyme interaction.

Physicochemical Properties

  • Lipophilicity : The propyl group in the target compound may increase logP compared to ’s indole derivatives, affecting membrane permeability.
  • Solubility : The absence of polar groups (e.g., carboxylic acid in ) suggests lower aqueous solubility than 4-oxo acid derivatives .

Research Implications and Limitations

  • Structural Uniqueness: The pyrido-benzimidazole core distinguishes the target compound from oxadiazole or imidazole analogues, warranting exploration for novel biological targets.
  • Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Further studies should prioritize: Synthesis and X-ray structure determination using SHELXL . Enzymatic assays (e.g., α-glucosidase, BChE) to validate hypothesized activity .
  • Design Recommendations : Hybridizing the pyrido-benzimidazole scaffold with polar groups (e.g., -COOH) could optimize solubility without compromising activity .

Biological Activity

The compound 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide is a novel organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which includes a pyrido[1,2-a]benzimidazole core and a cyano group, positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C23H21N5OS
  • Molecular Weight : 405.51 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, the evaluation of similar compounds revealed that they induced apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Cell Line Cytotoxicity (IC50) Mechanism of Action
MDA-MB-231< 10 µMInduction of apoptosis
SUIT-215 µMCell cycle arrest
HT-29< 5 µMApoptosis via mitochondrial pathway

In vitro assays demonstrated that the compound significantly inhibited cell proliferation in the MDA-MB-231 breast cancer cell line. The mechanism involved the activation of apoptotic pathways, evidenced by increased sub-G1 phase cells during cell cycle analysis.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also possess antimicrobial properties. The presence of the cyano group and the benzimidazole moiety is thought to enhance its interaction with microbial targets.

Case Studies and Research Findings

  • Cytotoxicity Study :
    A study published in PubMed highlighted the synthesis of various derivatives based on the benzimidazole structure, noting that compounds with similar frameworks exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that these compounds could modulate specific signaling pathways involved in cell survival and apoptosis. The interaction with DNA and inhibition of topoisomerases were suggested as potential mechanisms contributing to their anticancer efficacy.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR indicated that modifications to the pyrido[1,2-a]benzimidazole core could lead to variations in biological activity. For example, substituting different functional groups on the nitrogen atoms significantly influenced both potency and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Heterocyclic core formation : Condensation of benzimidazole precursors under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
  • Sulfanyl group introduction : Thiolation using thiourea or Lawesson’s reagent in anhydrous conditions .
  • Acetamide coupling : Reaction of intermediates with chloroacetonitrile or activated esters in the presence of bases (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final purity validation .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Elemental analysis : Confirmation of C, H, N, S percentages within ±0.4% of theoretical values .

Q. What are the key stability considerations during storage?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyano or acetamide moieties .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Purity validation : Re-test batches with HPLC (≥95% purity) to exclude impurities as confounding factors .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing propyl with ethyl) to identify substituent-specific effects .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (e.g., hydrogen bonding with the acetamide group) .
  • QSAR modeling : Develop regression models using descriptors like LogP and topological polar surface area to correlate structure with activity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Process simulation : Apply Aspen Plus® to model solvent selection (e.g., DMF vs. THF) and optimize heat/mass transfer .
  • Catalyst screening : Test Pd/C or nano-catalysts for improved efficiency in coupling steps .
  • Green chemistry : Replace toxic solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) for sustainability .

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .
  • Prodrug design : Synthesize phosphate esters of the hydroxyl group for improved bioavailability .

Data Analysis and Interpretation

Q. How to validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in treated vs. untreated cells via Western blot .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer :

  • Four-parameter logistic regression : Fit dose-response curves using GraphPad Prism® to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.